

# In-Depth Technical Guide: Discovery and Synthesis of Compound 360A

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## Compound of Interest

Compound Name: 360A

Cat. No.: B15584641

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## Introduction

Compound **360A** is a synthetic, small molecule belonging to the pyridine dicarboxamide class of compounds. It has garnered significant interest in the field of oncology and drug development due to its potent and selective activity as a G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and the promoter regions of several oncogenes. By stabilizing these structures, Compound **360A** can interfere with key cellular processes such as telomere maintenance and oncogene transcription, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Compound **360A**.

## Discovery

The discovery of Compound **360A** arose from research efforts focused on developing small molecules that could selectively target and stabilize G-quadruplex structures. The rationale was that such compounds could serve as novel anti-cancer agents by disrupting telomere function and inhibiting the expression of oncogenes. The pyridine dicarboxamide scaffold was identified as a promising pharmacophore for G4 recognition. Through systematic chemical modifications and biological screening, Compound **360A**, chemically known as 3,3'-((pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium), emerged as a lead candidate with high affinity and selectivity for G4 structures over duplex DNA.<sup>[1]</sup>

## Synthesis

The synthesis of Compound **360A** is a multi-step process that begins with the preparation of the core pyridine dicarboxamide structure, followed by quaternization of the quinoline nitrogen atoms.

### Experimental Protocol: Synthesis of Compound 360A

#### Step 1: Synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

- To a solution of 3-aminoquinoline in a suitable solvent such as toluene, add pyridine-2,6-dicarbonyl dichloride.
- Reflux the reaction mixture overnight.
- The resulting precipitate, N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide, is collected by filtration, washed, and dried.

#### Step 2: Synthesis of 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) (Compound **360A**)

- Dissolve the product from Step 1 in a mixture of dimethylformamide (DMF) and acetone.
- Add methyl iodide (CH<sub>3</sub>I) to the solution.
- Stir the reaction mixture at room temperature for 1-5 days.
- The final product, Compound **360A**, precipitates out of the solution and is collected by filtration, washed with a cold solvent like methanol, and dried. The yield for this step is typically around 61%.[\[2\]](#)

#### Characterization:

The structure and purity of the synthesized Compound **360A** can be confirmed by various analytical techniques, including:

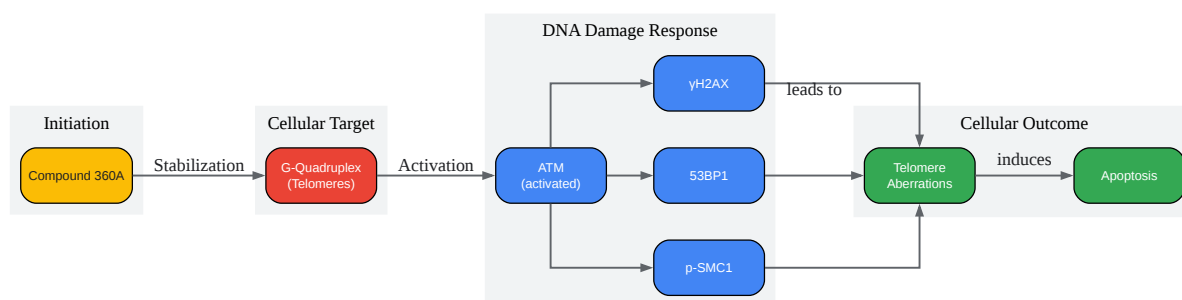
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 11.83 (s, 2H, NH), 10.13 (s, 2H), 9.67 (s, 2H), 8.62–8.53 (m, 6H), 8.49 (t, J = 7.7 Hz, 1H), 8.24 (t, J = 7.5 Hz, 2H), 8.08 (t, J = 7.6 Hz, 2H), 4.80 (s, 6H).[\[2\]](#)

- $^{13}\text{C}$  NMR (DMSO- $d_6$ ):  $\delta$  162.5, 147.5, 144.7, 141.2, 135.9, 134.5, 134.1, 132.3, 130.5, 129.9, 129.3, 126.5, 122.8, 119.3, 118.5, 49.2.[2]
- ESI-MS:  $m/z$  448.3 ( $[\text{M-H-2I}]^+$ ).[2]
- HPLC-MS: To confirm purity.

## Mechanism of Action

Compound **360A** exerts its biological effects primarily through the stabilization of G-quadruplex structures. This interaction leads to the disruption of telomere maintenance and the activation of a DNA damage response pathway.

## Signaling Pathway of Compound 360A-Induced DNA Damage Response



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**Figure 1:** Signaling pathway of **360A**-induced DNA damage response.

As depicted in Figure 1, Compound **360A** binds to and stabilizes G-quadruplex structures, particularly at the telomeres. This stabilization is recognized by the cell as a form of DNA damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[3][4]

Activated ATM then phosphorylates a cascade of downstream targets, including H2AX (to form  $\gamma$ H2AX), 53BP1, and SMC1.[3] The accumulation of these DNA damage response proteins at the telomeres results in telomere aberrations, such as telomere fusions and deletions, which ultimately trigger apoptosis.[5]

## Quantitative Biological Data

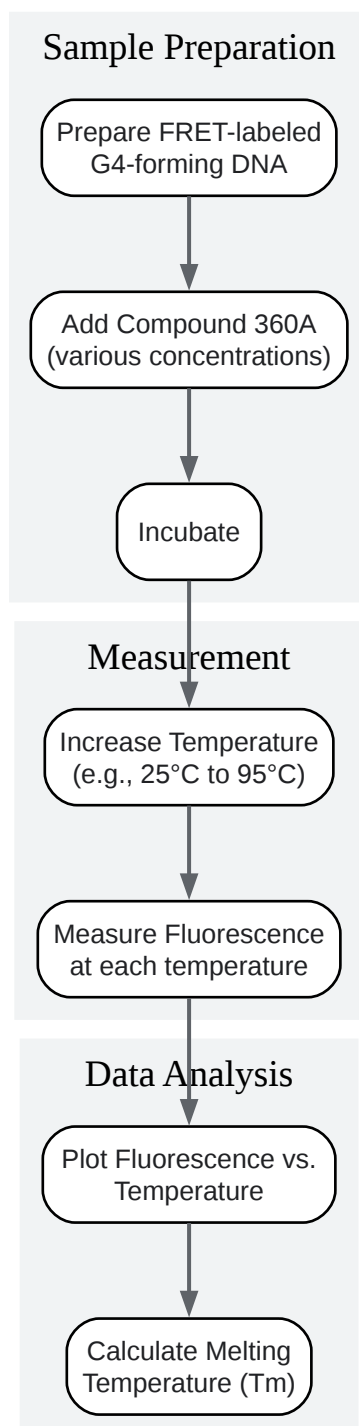
The biological activity of Compound **360A** has been quantified in various assays, demonstrating its potency and selectivity.

Assay Type	Target/Cell Line	Endpoint	Value	Reference
Telomerase Inhibition	Telomerase	IC <sub>50</sub>	300 nM	
Cytotoxicity	T98G (glioblastoma)	IC <sub>50</sub>	4.8 ± 1.1 $\mu$ M	
CB193 (glioma)	IC <sub>50</sub>	3.9 ± 0.4 $\mu$ M		
U118-MG (glioblastoma)	IC <sub>50</sub>	8.4 ± 0.5 $\mu$ M		
SAOS-2 (osteosarcoma)	IC <sub>50</sub>	>15 $\mu$ M		
Primary astrocytes	IC <sub>50</sub>	17.4 ± 1.2 $\mu$ M		
PC-3 (prostate cancer)	IC <sub>50</sub>	~3 $\mu$ M	[6]	
HeLa (cervical cancer)	IC <sub>50</sub>	~9 $\mu$ M	[6]	
MCF-7 (breast cancer)	IC <sub>50</sub>	~45 $\mu$ M	[6]	
HFF-1 (normal fibroblast)	IC <sub>50</sub>	~170 $\mu$ M	[6]	

## Experimental Protocols & Workflows

### FRET Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a compound to stabilize G-quadruplex structures.



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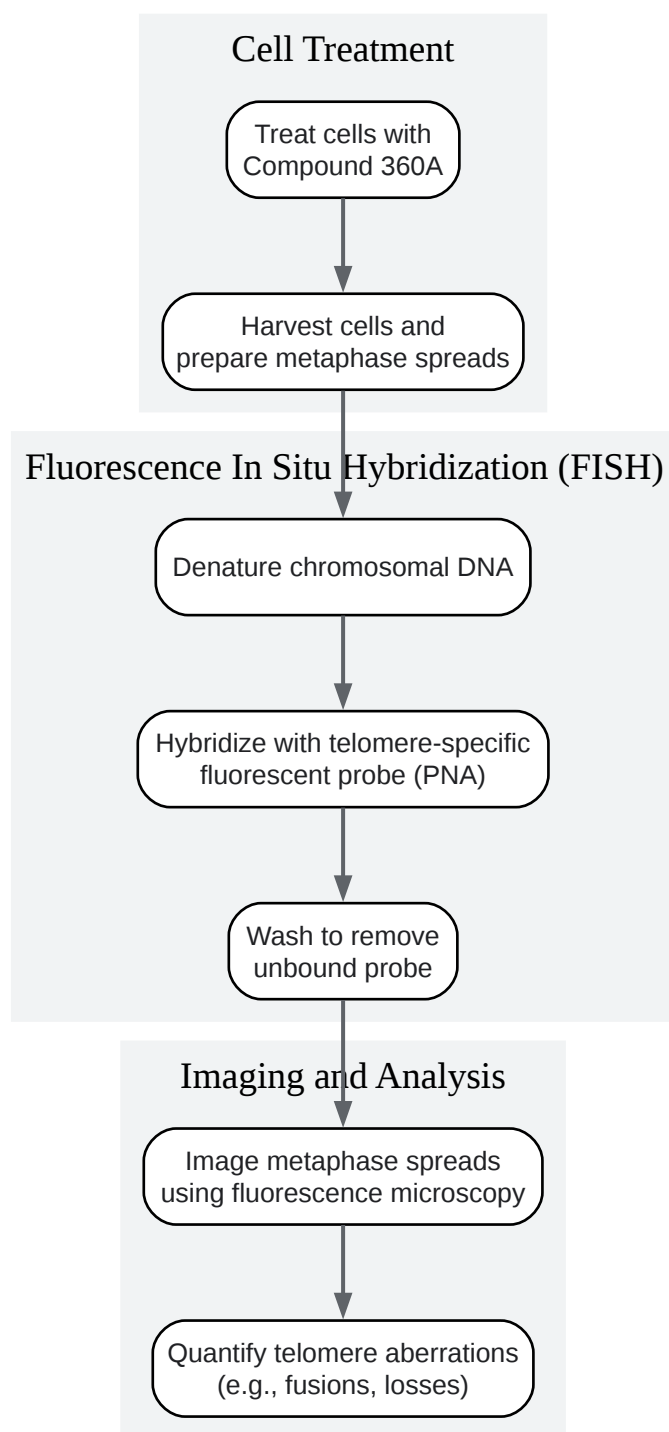
**Figure 2:** Experimental workflow for FRET melting assay.

Protocol:

- A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET pair (e.g., FAM and TAMRA) at its ends.
- The labeled oligonucleotide is incubated with varying concentrations of Compound **360A**.
- The samples are subjected to a gradual increase in temperature in a real-time PCR machine.
- Fluorescence is monitored at each temperature increment. In the folded state, the FRET pair is in close proximity, resulting in quenching of the donor fluorophore. As the G-quadruplex unfolds with increasing temperature, the FRET pair separates, leading to an increase in donor fluorescence.
- The melting temperature ( $T_m$ ), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in  $T_m$  in the presence of Compound **360A** indicates stabilization of the G-quadruplex structure.

## Analysis of Telomere Aberrations

This workflow is used to visualize and quantify the damage to telomeres induced by Compound **360A**.



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**Figure 3:** Workflow for analyzing telomere aberrations.

Protocol:

- Cancer cell lines are treated with Compound **360A** for a specified period.
- Cells are arrested in metaphase, harvested, and chromosome spreads are prepared on microscope slides.
- The chromosomal DNA is denatured, and a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence is hybridized to the chromosomes.
- After washing to remove the unbound probe, the chromosomes are counterstained with a DNA dye (e.g., DAPI).
- Metaphase spreads are imaged using a fluorescence microscope, and various telomere aberrations, such as sister telomere fusions, telomere losses, and telomere doublets, are quantified.

## Conclusion

Compound **360A** is a potent and selective G-quadruplex stabilizing ligand with demonstrated anti-cancer activity. Its mechanism of action, involving the induction of a telomere-specific DNA damage response, makes it a valuable tool for cancer research and a promising lead for the development of novel therapeutics. The detailed synthetic and experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this intriguing molecule.

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